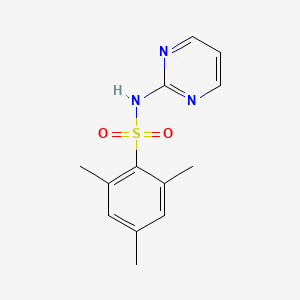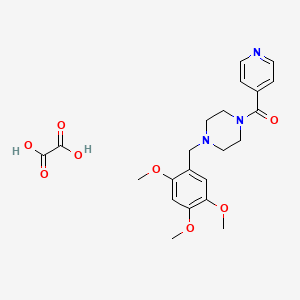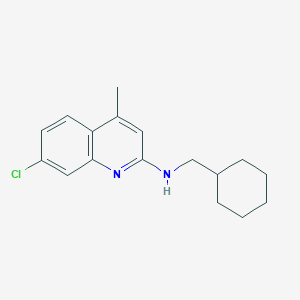![molecular formula C16H19N3O2S B5170080 N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5170080.png)
N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide, also known as MPTB, is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in the early 2000s and has since been used in various studies to explore its mechanism of action and potential applications.
Mécanisme D'action
N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to downstream effects on various cellular processes. N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to be a selective inhibitor of CK2, with little to no effect on other kinases.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to inhibit cell growth and induce apoptosis. In neuronal cells, N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to protect against oxidative stress and prevent cell death. N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has also been shown to have anti-inflammatory effects in various models, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use. It is also a selective inhibitor of CK2, making it a useful tool for investigating the role of CK2 in various cellular processes. However, one limitation of N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is its potential off-target effects. While it has been shown to be selective for CK2, it may still have effects on other kinases or cellular processes.
Orientations Futures
There are several future directions for the use of N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide in scientific research. One potential application is in the development of therapeutics targeting CK2. N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has shown promise as a selective inhibitor of CK2, making it a potential candidate for the development of drugs targeting CK2-mediated diseases. Another direction is in the investigation of the role of CK2 in various cellular processes. N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide can be used as a tool to selectively inhibit CK2 and investigate its downstream effects on various cellular processes. Finally, N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide can be used in the development of new screening assays for CK2 inhibitors, allowing for the identification of new compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide involves the reaction of 4-methoxybenzaldehyde with 6-methyl-4-pyrimidinethiol followed by the addition of 2-bromo-3-methylbutyric acid. The resulting product is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been used in scientific research to investigate its potential as a selective inhibitor of the protein kinase CK2. CK2 is a protein kinase that plays a role in various cellular processes such as cell growth and differentiation. It has been implicated in various diseases such as cancer and neurodegenerative disorders. N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential candidate for the development of therapeutics targeting CK2.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-4-14(22-15-9-11(2)17-10-18-15)16(20)19-12-5-7-13(21-3)8-6-12/h5-10,14H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVBDJKMKFDVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5169998.png)

![2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5170013.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)propanamide](/img/structure/B5170017.png)
![(3aS*,5S*,9aS*)-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5170028.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide](/img/structure/B5170066.png)
![1,5-dichloro-2-[4-(2-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B5170070.png)
![{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5170073.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5170097.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5170099.png)
![11-methyl-4-[4-(trifluoromethyl)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5170100.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)